molecular formula C21H23ClN2O3 B2686560 N-(5-chloro-2-methoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide CAS No. 899992-59-7

N-(5-chloro-2-methoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide

Cat. No.: B2686560
CAS No.: 899992-59-7
M. Wt: 386.88
InChI Key: DLYXJHXNCFHMTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H23ClN2O3 and its molecular weight is 386.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Research by Patel, Agravat, and Shaikh (2011) focuses on the synthesis of new pyridine derivatives using 2-Amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid. This process includes the preparation of amide derivatives that demonstrate variable and modest antimicrobial activity against certain strains of bacteria and fungi. This study suggests potential applications in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Anti-Inflammatory and Analgesic Properties

Abu-Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds derived from visnaginone and khellinone, exhibiting significant analgesic and anti-inflammatory activities. These compounds show potential as cyclooxygenase-1/2 inhibitors and could be explored for therapeutic applications in pain management and inflammation (Abu-Hashem, Al-Hussain, & Zaki, 2020).

Molecular Interaction Studies

Shim et al. (2002) explored the molecular interaction of a related antagonist with the CB1 cannabinoid receptor. This study provides insights into the conformational aspects and binding interactions of these compounds with cannabinoid receptors, which could be crucial for the development of new pharmacological agents targeting these receptors (Shim et al., 2002).

Structure-Activity Relationships

Lan et al. (1999) investigated the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Understanding these relationships is key in the design and synthesis of more selective and potent cannabimimetic ligands, which could have therapeutic implications (Lan et al., 1999).

Serotonin Receptor Studies

Craven, Grahame-Smith, and Newberry (1994) studied the effects of specific compounds on 5-hydroxytryptamine-containing neurons. Their findings contribute to a better understanding of serotonin receptors, which is valuable for the development of treatments for various neurological and psychiatric disorders (Craven, Grahame-Smith, & Newberry, 1994).

Synthesis for Medical Imaging Applications

Tobiishi et al. (2007) synthesized methoxy and fluorine analogs for medical imaging purposes. These compounds exhibit affinities comparable to CB1 receptor antagonists and are promising for biological imaging studies, particularly in positron emission tomography (PET) (Tobiishi et al., 2007).

Properties

IUPAC Name

N-(5-chloro-2-methoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3/c1-15-6-9-17(10-7-15)24(21(26)23-12-4-3-5-13-23)20(25)18-14-16(22)8-11-19(18)27-2/h6-11,14H,3-5,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYXJHXNCFHMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)C2=C(C=CC(=C2)Cl)OC)C(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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